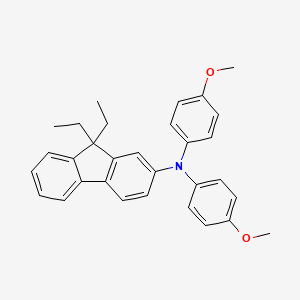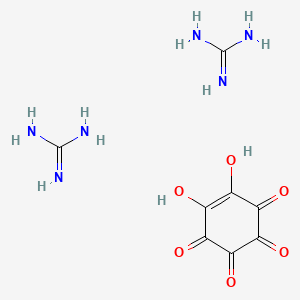![molecular formula C73H52 B12538120 1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene CAS No. 658060-73-2](/img/structure/B12538120.png)
1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene is a complex organic compound known for its unique structure and properties. This compound features a central benzene ring linked to three para-phenylphenyl groups and a phenyl group at one end. Its extensive conjugation impacts its electronic and optical characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene involves advanced synthetic techniques to achieve a highly conjugated organic material. The molecule’s structure provides a large π-electron system, which plays a crucial role in its electronic behavior. The synthetic route typically involves the following steps:
Formation of the central benzene ring: This step involves the use of benzene as the starting material.
Attachment of para-phenylphenyl groups: This is achieved through a series of Friedel-Crafts alkylation reactions.
Addition of the phenyl group: The final step involves the attachment of the phenyl group to the central benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene has several scientific research applications, including:
Organic Electronics: This compound is valuable for its application in organic light-emitting diodes (OLEDs) due to its high photoluminescence efficiency.
Organic Photovoltaic (OPV) Cells: The strong conjugated system enhances the material’s ability to absorb light and transport charge carriers, improving the efficiency of solar cells.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene involves its ability to interact with various molecular targets and pathways. The compound’s extensive conjugation allows for efficient charge transport and light absorption, making it effective in electronic and photonic applications. The π-electron system plays a crucial role in its electronic behavior, contributing to its high photoluminescence efficiency and charge transport properties .
Comparison with Similar Compounds
Similar Compounds
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide (TIPO): This compound also features a highly conjugated system and is used in organic electronics and photovoltaic applications.
2,4,6-Tris(4-(1-phenyl-1H-benzo[d]imidazol)phenyl)-1,3,5-triazine: Another similar compound with applications in organic electronics and photovoltaic cells.
Uniqueness
1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene is unique due to its specific structure, which provides a large π-electron system and extensive conjugation. This results in high photoluminescence efficiency and excellent charge transport properties, making it a valuable material in various scientific and industrial applications.
Properties
CAS No. |
658060-73-2 |
|---|---|
Molecular Formula |
C73H52 |
Molecular Weight |
929.2 g/mol |
IUPAC Name |
1-phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene |
InChI |
InChI=1S/C73H52/c1-5-13-53(14-6-1)57-21-29-61(30-22-57)65-37-45-69(46-38-65)73(70-47-39-66(40-48-70)62-31-23-58(24-32-62)54-15-7-2-8-16-54,71-49-41-67(42-50-71)63-33-25-59(26-34-63)55-17-9-3-10-18-55)72-51-43-68(44-52-72)64-35-27-60(28-36-64)56-19-11-4-12-20-56/h1-52H |
InChI Key |
ABBFILYHBCIGBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)(C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CC=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


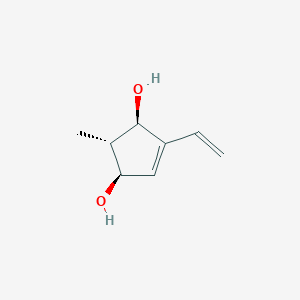
![Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B12538039.png)
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
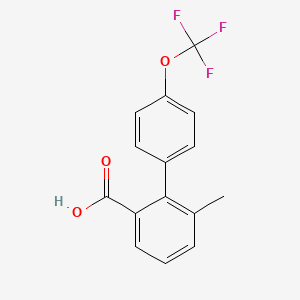

![4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol](/img/structure/B12538079.png)
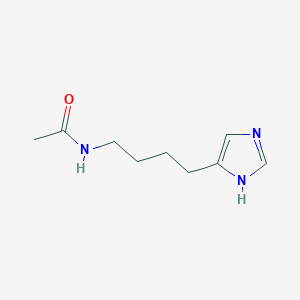
![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)

![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)
